

Decacarbonyldimanganese: A Comprehensive Technical Guide to its Structure and Bonding

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Compound of Interest

Compound Name: Decacarbonyldimanganese

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Introduction

Decacarbonyldimanganese, with the chemical formula $\text{Mn}_2(\text{CO})_{10}$, stands as a cornerstone compound in the field of organometallic chemistry. First synthesized in 1954 by Brimm, Lynch, and Sesny, its discovery was guided by the known structure of its heavier analogue, dirhenium decacarbonyl ($\text{Re}_2(\text{CO})_{10}$)^[1]. This air-stable, yellow crystalline solid is a pivotal molecule for understanding fundamental concepts such as metal-metal bonding, the 18-electron rule, and ligand field theory in a tangible chemical system.^[1] While its direct application in drug development is limited, its role as a precursor in organomanganese chemistry and as a model system for studying radical-based reactions provides valuable insights for various chemical transformations.^{[2][3][4]} This guide provides an in-depth analysis of the structure and bonding of **decacarbonyldimanganese**, grounded in experimental evidence and theoretical models.

Molecular Structure: An Unbridged Dimer

The molecular architecture of **decacarbonyldimanganese** has been unequivocally established through single-crystal X-ray diffraction studies.^[1] The molecule consists of two pentacarbonylmanganese, $\text{Mn}(\text{CO})_5$, units linked by a direct manganese-manganese bond.^[1]^[5] A key structural feature is the absence of bridging carbonyl (CO) ligands, which distinguishes it from some other binuclear metal carbonyls like $\text{Co}_2(\text{CO})_8$.^[5]

Each manganese atom is coordinated to five terminal CO ligands and the other manganese atom, resulting in a coordination number of six for each metal center.^[6] This arrangement leads to a distorted octahedral geometry around each manganese atom.^{[6][7]} The two $\text{Mn}(\text{CO})_5$ fragments are arranged in a staggered conformation, which imparts the molecule with D_{4d} symmetry, an uncommon point group.^[5]

Key Structural Parameters

The precise bond lengths and angles within the $\text{Mn}_2(\text{CO})_{10}$ molecule have been determined with high precision. A 1981 room temperature X-ray diffraction study provided the following key parameters^[1]:

Parameter	Value
Mn-Mn bond distance	290.38(6) pm
Average axial Mn-C distance	181.1 pm
Average equatorial Mn-C distance	185.6 pm

The Mn-Mn bond distance is a crucial aspect of its structure and will be discussed in detail in the subsequent section. Notably, the axial Mn-C bonds (those coaxial with the Mn-Mn bond) are shorter than the equatorial Mn-C bonds (those nearly perpendicular to the Mn-Mn bond).^[1] This difference in bond lengths provides insight into the electronic environment around the manganese atoms.

The Manganese-Manganese Bond: A Covalent Interaction

The direct bond between the two manganese atoms is a defining feature of **decacarbonyldimanganese**. This metal-metal bond is considered a single covalent bond, formed by the overlap of orbitals on each manganese atom.^{[8][9]} Each manganese atom in $\text{Mn}_2(\text{CO})_{10}$ is in a formal oxidation state of 0.

Theoretical studies, including extended Hückel molecular orbital calculations and density functional theory (DFT), have provided a deeper understanding of this interaction.^{[1][9]} The primary bonding orbital is a σ -bond resulting from the overlap of the $d(z^2)$ orbitals of the two

manganese atoms.[1] This is consistent with the 18-electron rule, where each $\text{Mn}(\text{CO})_5$ fragment, a 17-electron species, dimerizes to form a stable 18-electron configuration around each metal center through the formation of the Mn-Mn bond.

The bond dissociation energy of the Mn-Mn bond is approximately 151 kJ/mol (36 kcal/mol), which is relatively weak and comparable to the Mn-CO bond dissociation energy of about 160 kJ/mol (38 kcal/mol).[2] This relatively low bond energy allows for the homolytic cleavage of the Mn-Mn bond upon exposure to heat or light, generating two highly reactive 17-electron $\bullet\text{Mn}(\text{CO})_5$ radicals.[1][3][4] This photochemical reactivity is a cornerstone of the utility of $\text{Mn}_2(\text{CO})_{10}$ in initiating radical reactions.

Manganese-Carbonyl Bonding: A Synergy of Donation and Back-Donation

The bonding between the manganese atoms and the carbonyl ligands is a classic example of the synergistic interplay between σ -donation and π -back-donation, a fundamental concept in organometallic chemistry.

- σ -Donation: The carbonyl ligand, acting as a Lewis base, donates a pair of electrons from its highest occupied molecular orbital (HOMO), which is primarily localized on the carbon atom, to an empty d-orbital on the manganese atom. This forms a dative covalent bond.
- π -Back-Donation: Concurrently, the manganese atom, being electron-rich in its zero-oxidation state, donates electron density from its filled d-orbitals into the empty π^* antibonding orbitals of the carbonyl ligands. This back-donation strengthens the Mn-C bond and weakens the C-O bond within the carbonyl ligand.

This synergistic bonding model is supported by spectroscopic data. The stretching frequencies of the C-O bonds in metal carbonyls are typically lower than that of free carbon monoxide (2143 cm^{-1}). In $\text{Mn}_2(\text{CO})_{10}$, the infrared (IR) spectrum shows characteristic C-O stretching bands in the region of $2000\text{--}2100\text{ cm}^{-1}$, indicating a weakening of the C-O bond due to π -back-donation.

The aforementioned difference in axial and equatorial Mn-C bond lengths can also be explained by this model. The axial CO ligands are aligned with the Mn-Mn bond, and their π^*

orbitals may have a slightly different overlap with the manganese d-orbitals compared to the equatorial CO ligands, leading to the observed variation in bond strength and length.

Experimental Workflows and Protocols

Synthesis of Decacarbonyldimanganese

High-Pressure Carbonylation (Classic Method):

This method, though requiring specialized equipment, is a well-established route to $\text{Mn}_2(\text{CO})_{10}$.
[\[5\]](#)[\[10\]](#)

- **Reactant Preparation:** Anhydrous manganese(II) chloride (MnCl_2) is used as the manganese source. Sodium benzophenone ketyl is prepared separately as the reducing agent.
- **Reaction Setup:** The reaction is carried out in a high-pressure autoclave. Anhydrous MnCl_2 and the reducing agent are placed in the autoclave under an inert atmosphere.
- **Carbonylation:** The autoclave is pressurized with carbon monoxide (CO) to approximately 200 atmospheres.[\[5\]](#)[\[10\]](#)
- **Reaction Conditions:** The mixture is heated and stirred to facilitate the reaction.
- **Workup and Purification:** After the reaction is complete, the autoclave is cooled and depressurized. The product is extracted with a suitable organic solvent and purified by sublimation or crystallization to yield yellow crystals of $\text{Mn}_2(\text{CO})_{10}$. The yield for this method is typically around 32%.[\[10\]](#)

Low-Pressure Synthesis from MMT:

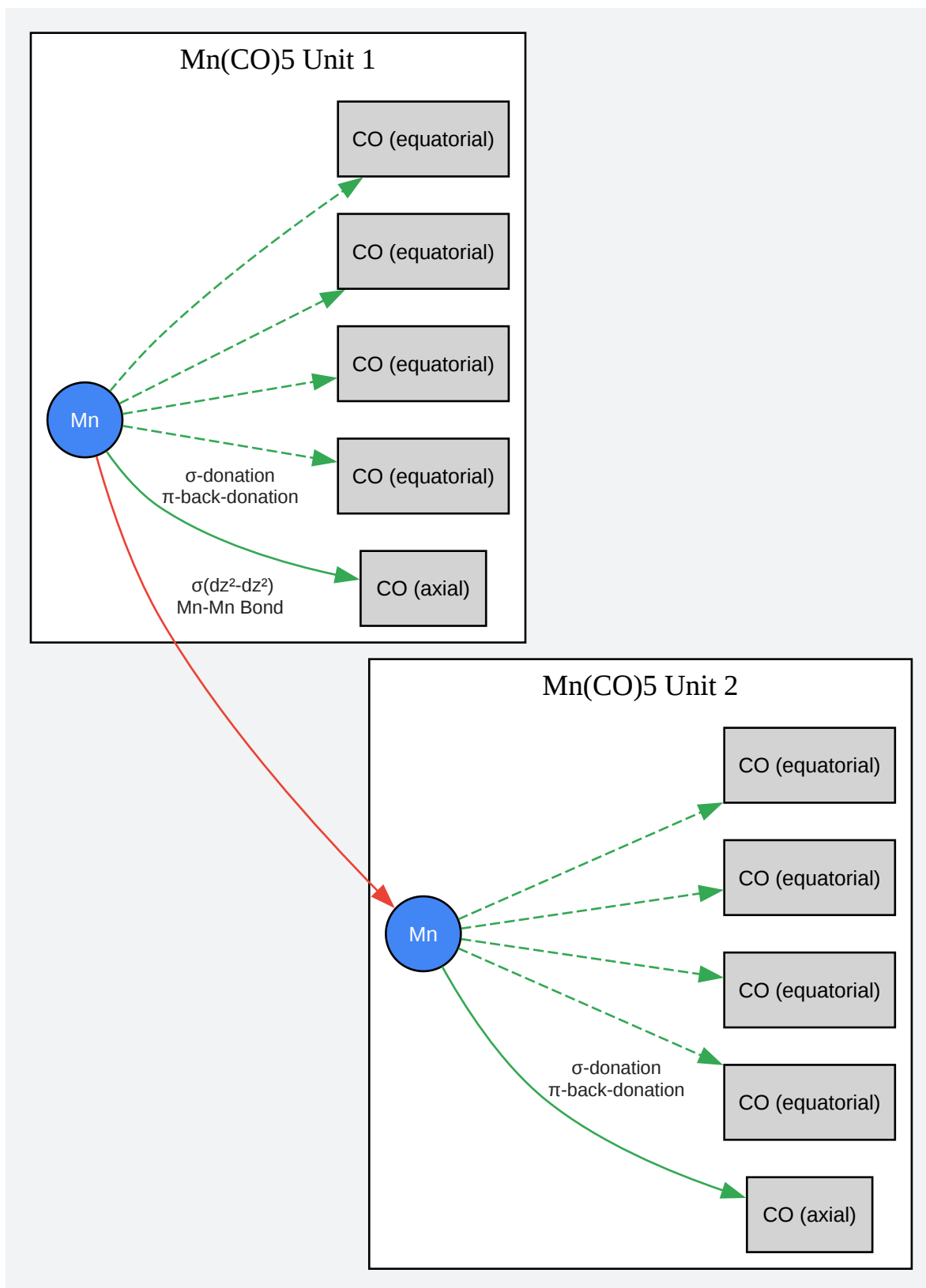
A more convenient laboratory-scale synthesis utilizes methylcyclopentadienyl manganese tricarbonyl (MMT) as the starting material.[\[1\]](#)

- **Reactants:** Commercially available MMT and sodium metal as the reductant.
- **Reaction:** The reaction is carried out in a suitable solvent under an atmosphere of carbon monoxide at ambient pressure.

- Equation: $2 \text{ Mn}(\eta^5\text{-CH}_3\text{C}_5\text{H}_4)(\text{CO})_3 + 2 \text{ Na} + 4 \text{ CO} \rightarrow \text{Mn}_2(\text{CO})_{10} + 2 \text{ Na}(\text{CH}_3\text{C}_5\text{H}_4)$
- Yield: This method typically provides yields in the range of 16-20%.[\[1\]](#)

Visualizing the Bonding in Decacarbonyldimanganese

The following diagram illustrates the key bonding interactions within the $\text{Mn}_2(\text{CO})_{10}$ molecule.



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Caption: Bonding schematic of $\text{Mn}_2(\text{CO})_{10}$.

Conclusion

Decacarbonyldimanganese is a fundamentally important molecule in organometallic chemistry. Its well-defined structure, featuring a direct manganese-manganese bond and terminal carbonyl ligands, provides a clear and experimentally verifiable illustration of key bonding principles. The synergistic σ -donation and π -back-donation in the Mn-CO bonds, coupled with the covalent nature of the Mn-Mn bond, create a stable yet reactive molecule. The facile homolytic cleavage of the metal-metal bond under photochemical or thermal conditions opens up a rich area of radical chemistry, making $\text{Mn}_2(\text{CO})_{10}$ a valuable reagent and model system for researchers in various fields of chemical science.

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